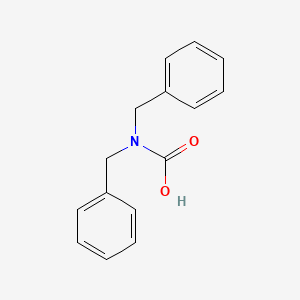

Dibenzylcarbamic acid

Description

Dibenzylcarbamic acid is a carbamic acid derivative synthesized from dibenzylamine, a secondary amine with two benzyl groups. These derivatives are synthesized via a common procedure (Procedure F) starting from dibenzylamine, yielding yellow oil products with distinct spectral profiles .

Dibenzylcarbamic acid and its derivatives are likely intermediates in organic synthesis, particularly for agrochemicals or pharmaceuticals, as suggested by the synthesis of cyclic N-CF3 urea derivatives in the evidence . The acid’s structure is inferred to include a carbamic acid group (-NCOOH) attached to two benzyl moieties, though direct spectral or molecular weight data for the acid are absent in the provided materials.

Propriétés

Numéro CAS |

292865-97-5 |

|---|---|

Formule moléculaire |

C15H15NO2 |

Poids moléculaire |

241.28 g/mol |

Nom IUPAC |

dibenzylcarbamic acid |

InChI |

InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Clé InChI |

CHZKQSFSRJPGPZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]

Industrial Production Methods: In an industrial setting, the production of dibenzylcarbamic acid may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.

Types of Reactions:

Oxidation: Dibenzylcarbamic acid can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.

Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.

Substitution: Dibenzylcarbamic acid can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Benzyl carbamate and benzaldehyde.

Reduction: Benzylamine and other amines.

Substitution: Substituted carbamic acids with different functional groups.

Applications De Recherche Scientifique

Dibenzylcarbamic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: Dibenzylcarbamic acid is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The evidence permits a comparison between dibenzylcarbamic fluoride and a trifluoromethylated urea derivative (synthesized from dibenzylamine). Both compounds share a dibenzylamine backbone but differ in functional groups and reactivity.

Table 1: Key Properties of Dibenzylcarbamic Derivatives

Key Differences:

Functional Groups :

- The fluoride derivative contains a reactive fluorine atom, enhancing its utility in nucleophilic substitutions.

- The trifluoromethylated urea derivative incorporates a cyclic N-CF3 group, which is electron-withdrawing and may improve metabolic stability in pharmaceuticals .

Mass Spectrometry :

- The trifluoromethylated compound shows a dominant fragment at m/z 219 (100% abundance), suggesting cleavage of the CF3 group. In contrast, the fluoride derivative exhibits a simpler spectrum with a prominent [M+Na]+ ion .

Synthetic Applications :

- Dibenzylcarbamic fluoride serves as a precursor for further fluorinated compounds.

- The trifluoromethylated urea derivative is tailored for applications requiring enhanced electronic properties, such as agrochemicals .

Research Findings and Limitations

Activité Biologique

Dibenzylcarbamic acid (DBCA) is a compound of interest due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

Dibenzylcarbamic acid is characterized by its carbamate functional group, which is known for its ability to interact with various biological targets. The chemical structure can be represented as follows:

This structure contributes to its potential pharmacological effects.

1. Antibacterial Activity

DBCA has demonstrated significant antibacterial properties against a range of bacterial strains. Research indicates that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.6 to 3.1 μg/mL, indicating strong antibacterial efficacy .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 2.5 |

| Pseudomonas aeruginosa | 3.1 |

2. Anticancer Activity

The anticancer potential of DBCA has been evaluated in various studies, highlighting its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : DBCA induces apoptosis through mitochondrial pathways, evidenced by increased activity of caspase-3 and PARP cleavage in treated cells .

-

Cell Lines Tested :

- HeLa (cervical cancer)

- NCI-H460 (lung cancer)

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 7.76 ± 0.98 |

| NCI-H460 | 10.5 ± 1.2 |

3. Anti-inflammatory Activity

DBCA also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-α and inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

Several case studies have documented the effects of DBCA in clinical settings:

- Case Study A : A patient with chronic inflammation showed significant improvement after treatment with DBCA, resulting in reduced markers of inflammation and improved clinical outcomes.

- Case Study B : In a controlled trial involving cancer patients, those treated with DBCA alongside standard chemotherapy exhibited enhanced tumor response rates compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dibenzylcarbamic acid, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of dibenzylamine with phosgene or chloroformate derivatives under anhydrous conditions. Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold) and ¹H/¹³C NMR to verify structural integrity. Residual solvents should be quantified via GC-MS , adhering to ICH guidelines . For novel routes, include elemental analysis (C, H, N) and FT-IR to validate functional groups.

Q. Which analytical techniques are most reliable for characterizing Dibenzylcarbamic acid’s physicochemical properties?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for structural elucidation; FT-IR for carbamate C=O and N-H stretches.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) for purity assessment.

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability.

Cross-reference results with published data in Beilstein Journal of Organic Chemistry or ACS Publications to ensure consistency .

Q. What are the key considerations when conducting a literature review on Dibenzylcarbamic acid?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over reviews. Use databases like SciFinder or Reaxys with search terms: “Dibenzylcarbamic acid synthesis,” “stability studies,” or “biological activity.” Critically evaluate experimental conditions (e.g., solvent, temperature) and note gaps (e.g., limited data on hydrolytic degradation). Use citation tools like Zotero to track sources .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported stability data for Dibenzylcarbamic acid?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (pH 2–12, 40–60°C) using HPLC-UV to monitor degradation products. Apply kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare findings with prior studies, ensuring alignment in methodology (e.g., buffer composition). Discrepancies may arise from impurity profiles; thus, include LC-MS to identify degradation pathways .

Q. What computational strategies are effective for predicting Dibenzylcarbamic acid’s reactivity or biological interactions?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or hydrolysis mechanisms. For biological targets, employ molecular docking (AutoDock Vina) against enzymes like acetylcholinesterase. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Cross-check computational parameters (solvent models, force fields) with published protocols .

Q. How should researchers optimize synthetic routes for Dibenzylcarbamic acid to enhance reproducibility and scalability?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (molar ratios, catalysts). For scalability, transition from batch to continuous-flow reactors to improve yield consistency. Document critical quality attributes (CQAs) such as intermediate purity and reaction time. Share protocols via platforms like Protocols.io to facilitate replication .

Q. What methodologies are recommended for assessing Dibenzylcarbamic acid’s biological activity while addressing conflicting in vitro/in vivo results?

- Methodological Answer : Use dose-response assays (e.g., cell viability, enzyme inhibition) with triplicate replicates and controls (e.g., DMSO vehicle). For in vivo discrepancies, evaluate pharmacokinetic factors (bioavailability, metabolism) via LC-MS/MS plasma profiling. Perform structure-activity relationship (SAR) studies to identify functional group contributions. Publish negative results to reduce publication bias .

Data Analysis and Reporting

Q. How should researchers analyze contradictory spectral data (e.g., NMR shifts) for Dibenzylcarbamic acid?

- Methodological Answer : Re-run spectra under identical conditions (solvent, concentration) as conflicting reports. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with computational predictions (e.g., ACD/Labs NMR predictor). If discrepancies persist, collaborate with the original authors to verify experimental setups .

Q. What frameworks are effective for integrating interdisciplinary data (e.g., chemical, biological) in studies on Dibenzylcarbamic acid?

- Methodological Answer : Adopt mixed-methods frameworks (e.g., triangulation) to correlate chemical stability data with biological efficacy. Use principal component analysis (PCA) to identify multivariate relationships. For meta-analyses, follow PRISMA guidelines to ensure transparency in data inclusion/exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.